1-Methyl-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene
Overview
Description
1-Methyl-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene is a chemical compound with potential in various fields, including medical, environmental, and industrial research. It’s also known as 1-methyl-4-({[(methylamino)carbothioyl]amino}sulfonyl)benzene .
Molecular Structure Analysis
The linear formula of this compound is C9H12N2O2S2 . Its molecular weight is 244.336 .Physical and Chemical Properties Analysis
The molecular formula of this compound is C11H12N2O2S and its molecular weight is 236.29018 .Scientific Research Applications
Nucleophilic Addition Reactions
Nucleophilic [3+3]-addition of N-Unsubstituted enamine to monocyclic 1H-Pyrrole-2,3-diones demonstrates a method for synthesizing complex organic compounds through successive attacks of β-CH and NH groups. This approach leads to the formation of compounds with potential applications in materials science and organic synthesis (Denislamova, Bannikova, & Maslivets, 2008).
Amino Acid and Peptide Modification
Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) serves as an efficient reagent for N-phthaloylation of amino acids and derivatives. This procedure is racemization-free and has implications for peptide synthesis and modifications, highlighting its importance in bioorganic chemistry and drug design (Casimir, Guichard, & Briand, 2002).
Structural and Hydrogen Bonding Analysis
Hydrogen bonding in anticonvulsant enaminones provides insight into the structural stability and interactions within molecules. This analysis is crucial for understanding the physical properties and stability of organic compounds, with implications for pharmaceuticals and materials science (Kubicki, Bassyouni, & Codding, 2000).
Novel Synthetic Routes
New routes of reaction for 4-acyl-1H-pyrrole-2,3-diones with 1,3-CH,NH-binucleophile are explored to create spirobisheterocyclic or bridging heterocyclic systems. This research broadens the scope of synthetic organic chemistry, offering new pathways for creating complex molecules with potential applications in medicinal chemistry and material sciences (Silaichev, Bubnov, Filimonov, Denislamova, & Maslivets, 2013).
Crystal Structure Determination
Crystal structure studies of compounds like methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate reveal the molecular geometry and intermolecular interactions, which are fundamental for the development of new materials with specific physical and chemical properties (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).
Safety and Hazards
Properties
IUPAC Name |
4-methyl-N-(methylcarbamoylcarbamothioyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-7-3-5-8(6-4-7)9(15)13-11(17)14-10(16)12-2/h3-6H,1-2H3,(H3,12,13,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGVXCRHGFKHFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963702 | |
Record name | N-{[Hydroxy(methylimino)methyl]carbamothioyl}-4-methylbenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138712-75-1, 4694-58-0 | |
Record name | 4-Methyl-N-[[[(methylamino)carbonyl]amino]thioxomethyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138712-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{[Hydroxy(methylimino)methyl]carbamothioyl}-4-methylbenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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